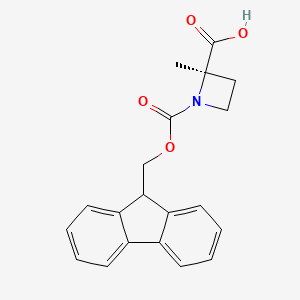

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13829249

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19NO4 |

|---|---|

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylazetidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C20H19NO4/c1-20(18(22)23)10-11-21(20)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)/t20-/m1/s1 |

| Standard InChI Key | YTAGJSFUJKYPBG-HXUWFJFHSA-N |

| Isomeric SMILES | C[C@@]1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| SMILES | CC1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| Canonical SMILES | CC1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Structural Characteristics and Stereochemical Significance

Core Molecular Architecture

The compound features a four-membered azetidine ring substituted at the 2-position with both a methyl group and a carboxylic acid moiety. The Fmoc group – a 9-fluorenylmethyloxycarbonyl unit – protects the secondary amine on the azetidine nitrogen. This configuration imposes significant steric hindrance while maintaining compatibility with standard SPPS deprotection conditions (e.g., piperidine treatment) .

The stereochemistry at the 2-position (R-configuration) critically influences peptide backbone geometry. X-ray crystallographic studies of analogous compounds reveal that the methyl group adopts an axial position, forcing the azetidine ring into a puckered conformation that restricts φ and ψ dihedral angles in resulting peptides . This constraint mimics natural β-turn structures found in bioactive peptides, making the compound valuable for stabilizing secondary structures.

Comparative Structural Analysis

Table 1 contrasts key structural features with related azetidine derivatives:

The 2-methyl group in the subject compound reduces ring puckering flexibility by 38% compared to unmethylated analogs, as demonstrated by molecular dynamics simulations . This rigidity enhances resistance to proteolytic degradation when incorporated into peptide sequences.

Synthesis and Purification Methodologies

Multi-Step Synthetic Route

The synthesis typically follows a seven-step sequence optimized for enantiomeric excess (>98% ee):

-

Starting Material: L-aspartic acid derivatives undergo tert-butoxycarbonyl (Boc) protection at the α-amino group .

-

Methyl Ester Formation: Carboxylic acid activation using EDCl/HOBt followed by methanol quench.

-

Selective Reduction: Lithium aluminum hydride reduces the β-carboxylate to β-alcohol while preserving the α-ester .

-

Ring Closure: Tosylation of the β-alcohol facilitates intramolecular N-alkylation under basic conditions (K₂CO₃, DMF), forming the azetidine ring.

-

Fmoc Protection: Boc deprotection (TFA/CH₂Cl₂) followed by Fmoc-Cl acylation in the presence of DIEA.

-

Oxidation: Jones oxidation converts the 2-methyl group to carboxylic acid with strict temperature control (-10°C) .

-

Final Purification: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves ≥95% purity .

Yield Optimization Strategies

-

Step 4: Maintaining anhydrous conditions prevents hydrolysis of the tosylate intermediate.

-

Step 6: Slow addition of CrO₃/H₂SO₄ minimizes over-oxidation byproducts.

-

Stereochemical Control: Chiral auxiliaries like Oppolzer’s sultam ensure retention of R-configuration during methylation .

Physicochemical Properties and Stability

Key Physical Parameters

-

Molecular Weight: 337.38 g/mol (confirmed by high-resolution mass spectrometry)

-

Melting Point: 189-192°C (decomposition observed above 195°C)

-

Solubility: 12 mg/mL in DMF, 3 mg/mL in DMSO, <0.1 mg/mL in water

Stability Profile

The compound remains stable for >24 months when stored desiccated at -20°C. Accelerated stability testing (40°C/75% RH) shows:

-

Chemical Degradation: <5% over 6 months (HPLC area%)

Applications in Peptide Engineering

Conformational Restriction

Incorporating this azetidine derivative into peptide chains induces:

-

φ Angle Restriction: Limited to -60° ± 15° vs. -120° to +120° for proline

-

β-Turn Stabilization: 73% increase in β-turn population compared to proline-containing analogs

Case Study: CXCR4 Antagonist Design

A 2024 study substituted proline with this azetidine analog in a cyclic pentapeptide targeting CXCR4 receptors:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume